4-(4-Bromophenyl)-3,3-dimethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,8-11(14)15)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJMVUWDYEHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the reaction of 4-bromobenzyl bromide with a suitable Grignard reagent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the bromination and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes Fischer esterification under acidic conditions. This reaction typically involves refluxing with alcohols and acid catalysts to form corresponding esters .
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Fischer esterification | Reflux in H<sub>2</sub>SO<sub>4</sub> | Methanol/Ethanol | Methyl/ethyl 4-(4-bromophenyl)-3,3-dimethylbutanoate | ~85–92% |
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Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.
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Applications : Ester derivatives improve lipophilicity for pharmaceutical intermediates.
Cross-Coupling Reactions
The bromine atom on the phenyl ring facilitates palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, to form biaryl structures .
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Example : Coupling with 4-methylthiazole-5-boronic acid yields PROTAC precursors for cancer therapeutics .
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Key Insight : Bromine’s position para to the alkyl chain minimizes steric hindrance, enhancing reaction efficiency.
Nucleophilic Aromatic Substitution (NAS)
While less common due to the deactivating bromine, NAS occurs under harsh conditions with strong nucleophiles .
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromine displacement | 150°C, Cu catalyst | NH<sub>3</sub>/Amines | 4-Amino-3,3-dimethylbutanoic acid analogs | <50% |
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Limitation : Low yields due to competing side reactions and the electron-withdrawing effect of the carboxylic acid.
Decarboxylation
The β,β-dimethyl branching stabilizes carbocation intermediates, enabling thermal or acidic decarboxylation .
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Thermal decarboxylation | 200°C, vacuum | None | 3-(4-Bromophenyl)-2,2-dimethylpropane | ~70% |
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Mechanism : Carboxylic acid loses CO<sub>2</sub>, forming a tertiary carbocation stabilized by adjacent methyl groups .
Salt and Amide Formation
The acid reacts with bases or amines to form pharmaceutically relevant salts/amides .
| Reaction Type | Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| Amidation | DMF, DCC, rt | Primary amines | 4-(4-Bromophenyl)-3,3-dimethylbutanamide | 65–80% |
Comparative Reactivity Table
| Reaction | Rate | Activation Energy | Byproducts |
|---|---|---|---|
| Esterification | Fast | Low | Water |
| Suzuki coupling | Moderate | Moderate | Boronic acid residues |
| NAS | Slow | High | Halide salts |
| Decarboxylation | Moderate | High | CO<sub>2</sub> |
Key Research Findings
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PROTAC Synthesis : The bromophenyl group enables modular incorporation into proteolysis-targeting chimeras (PROTACs), degrading oncogenic proteins like BRD4 .
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Steric Effects : β,β-Dimethyl groups hinder nucleophilic attack at the α-carbon but stabilize intermediates in decarboxylation .
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Thermodynamics : Cross-coupling yields correlate with electronic effects of substituents on the boronic acid .
This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and materials science, particularly in targeted protein degradation and catalytic synthesis.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid serves as an important building block for synthesizing more complex organic molecules. Its bromine substituent allows for various substitution reactions, making it versatile in synthetic pathways.
Reactivity and Mechanism
The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biological Activity Investigation
Research has indicated that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. Its structural features may enhance binding affinities to specific biological targets.
Case Study: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced inflammation in rodent models of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers like TNF-α and IL-6, highlighting its potential as a therapeutic agent for inflammatory diseases.
Medicine
Potential Therapeutic Applications
The compound is being explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Case Study: Analgesic Properties
In a formalin test conducted on mice, this compound effectively reduced pain responses during both early and late phases of the test, suggesting dual mechanisms of action.
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and other chemical products. Its ability to undergo further reactions makes it valuable in developing new materials and compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Stability in Biological Matrices |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₅BrO₂ | ~285.1 | 4-Bromophenyl, 3,3-dimethyl | Not reported | High (stable in blood at 10°C for weeks) |
| 4-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.1 | 4-Bromophenyl, linear chain | 67 | Moderate (no specific data) |
| 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid | C₁₂H₁₅FO₂ | 210.24 | 4-Fluoro-3-methylphenyl, 3-methyl | Not reported | Unknown |
| 5F-MDMB-PICA 3,3-dimethylbutanoic acid | C₁₄H₂₃FNO₄ | 296.3 | 5-Fluoropentyl, 3,3-dimethyl | Not reported | High (stable at RT and refrigerated) |
| Thromboxane antagonist 23a | C₂₀H₂₀Cl₂N₂O₃ | 407.3 | 4-Chlorophenyl, 3,3-dimethyl | Not reported | High (pharmacologically stable) |
Key Observations :
- Branching Effects: The 3,3-dimethyl substitution in the target compound and analogs (e.g., 5F-MDMB-PICA metabolite) enhances stability compared to linear-chain analogs like 4-(4-Bromophenyl)butanoic acid .
- Aromatic Substitutions: Bromine increases molecular weight and lipophilicity, while fluorine (e.g., in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid) may alter electronic properties and metabolic pathways .
Stability and Detection in Forensic Contexts
- Metabolic Stability :
- Detection Sensitivity: LC-MS/MS methods achieve detection limits as low as 0.20 ng/mL for 4-fluoro-BINACA 3,3-dimethylbutanoic acid, outperforming assays for non-branched analogs .
Key Contrasts and Limitations
- Matrix-Dependent Stability: While 3,3-dimethylbutanoic acid metabolites are generally stable, detection in blood can vary between sources due to matrix effects .
- Structural Trade-offs : Bromophenyl groups enhance lipophilicity but may reduce solubility, whereas fluorine substitution balances polarity and metabolic resistance .
Biological Activity
Overview
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromophenyl group and a branched aliphatic acid structure, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Chemical Formula : C12H15BrO2
- Molecular Weight : 273.15 g/mol
- CAS Number : 102568-20-7
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activities by inducing apoptosis in cancer cells. The mechanism involves modulating signaling pathways associated with cell survival and proliferation.
- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various bacterial strains, indicating potential as an antimicrobial agent.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets. It may act as a competitive inhibitor for certain enzymes or receptors, altering cellular signaling pathways. For example, it might inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effect
In a study examining the anticancer properties of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed under microscopy.
Table 2: Anticancer Activity Data
| Concentration (µM) | Cell Viability (%) | Morphological Changes Observed |
|---|---|---|
| 0 | 100 | None |
| 10 | 80 | Initial signs of apoptosis |
| 25 | 50 | Significant apoptosis |
| 50 | 30 | Extensive cell death |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid, and what are the critical parameters affecting yield?
- Methodological Answer : Synthesis typically involves palladium- or rhodium-catalyzed cross-coupling reactions to introduce the bromophenyl group. For example, asymmetric catalytic methods using bis(norbornadiene)rhodium(I) tetrafluoroborate with chiral ligands like (R)-(+)-BINAP can achieve enantioselective synthesis of structurally related bromophenyl acids . Key parameters include catalyst loading (0.5–2 mol%), solvent choice (e.g., 1,4-dioxane), and reaction temperature (60–80°C). Post-reaction purification via acid-base extraction or column chromatography (hexanes/ethyl acetate) is critical for isolating the product in >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons from the bromophenyl group resonate at δ 7.2–7.5 ppm (doublet, J = 8 Hz). The methyl groups on C3 appear as a singlet at δ 1.2–1.4 ppm .
- ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–175 ppm, while the quaternary C3 (dimethyl) resonates at δ 35–40 ppm .
- MS : The molecular ion peak (M⁺) should match the exact mass (e.g., ~285.04 g/mol for C₁₂H₁₅BrO₂). High-resolution MS (HRMS) is recommended to confirm isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) .
Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use personal protective equipment (PPE: gloves, goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .
Advanced Research Questions
Q. How can enantioselectivity be optimized in the catalytic asymmetric synthesis of this compound derivatives?
- Methodological Answer : Enantioselectivity (>90% ee) is achievable using chiral phosphine ligands like (R)-(+)-BINAP with rhodium catalysts. Solvent polarity (e.g., THF vs. 1,4-dioxane) and substrate steric effects significantly influence selectivity. Kinetic resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic methods (lipases) can further purify enantiomers .
Q. What strategies are employed to resolve contradictions in melting point or spectral data reported for this compound across different studies?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- Compare melting points with differential scanning calorimetry (DSC) to account for polymorphism .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Consult authoritative databases (e.g., NIST Chemistry WebBook) for standardized spectral references .
Q. In designing derivatives of this compound for biological activity studies, what functionalization methods are most effective in enhancing pharmacokinetic properties?
- Methodological Answer :
- Esterification : Convert the carboxylic acid to methyl/ethyl esters to improve membrane permeability .
- Bioisosteric Replacement : Substitute the bromine atom with trifluoromethyl or cyano groups to modulate electronic effects without steric bulk .
- Prodrug Design : Conjugate with PEG or amino acids to enhance solubility and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
